3-(Methylsulfanyl)pyridin-4-OL
Description
3-(Methylsulfanyl)pyridin-4-OL is a heterocyclic compound featuring a pyridine core substituted with a methylsulfanyl (-SCH₃) group at the 3-position and a hydroxyl (-OH) group at the 4-position. The methylsulfanyl moiety may influence electronic properties, solubility, or intermolecular interactions, while the hydroxyl group could contribute to hydrogen bonding or acidity .
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
3-methylsulfanyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H7NOS/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8) |
InChI Key |
FIRWXWLKZSJCRV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CNC=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pyridin-4-OL can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropyridin-4-OL with methanethiol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridin-4-OL.
Substitution: Various substituted pyridines.
Scientific Research Applications
3-(Methylsulfanyl)pyridin-4-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)pyridin-4-OL involves its interaction with specific molecular targets. The hydroxyl group at the 4-position and the methylsulfanyl group at the 3-position contribute to its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Methylsulfanyl)pyridin-4-OL with analogous compounds based on core structure, substituents, and biological activity.
Triazine Derivatives (D0, D1, D41)
These compounds share sulfur-containing substituents but differ in their heterocyclic cores and functional groups (Table 1).
Key Findings :
- D0 [3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine]: Replacing the hydroxyl group with an amino (-NH₂) group inactivates the compound, as shown by its inability to protect Klebsiella from predation. This highlights the critical role of the hydroxyl group in activity .
Structural Implications :
- The hydroxyl group’s position (4-position in pyridine vs. 5-position in triazines) could influence spatial interactions in biological systems.
Sulfur-Containing Aroma Compounds (e.g., 3-(Methylsulfanyl)-propanal)
3-(Methylsulfanyl)-propanal , found in truffles, shares a methylsulfanyl group but lacks a heterocyclic structure. It contributes to aroma through volatile sulfur compounds like dimethyl sulfide (DMS) .
Comparison :
- The pyridine core of this compound likely reduces volatility compared to linear aldehydes like 3-(Methylsulfanyl)-propanal, making it less suitable for aroma applications but more stable for pharmaceutical use.
Pyrimidin-4-ol Derivatives
6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-OL features a pyrimidine core with a hydroxyl group at the 4-position, similar to the pyridine derivative.
Piperidine-Based Sulfonyl Compounds
Patent-derived compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol replace the methylsulfanyl group with a methylsulfonyl (-SO₂CH₃) moiety.
Data Table: Structural and Functional Comparison
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